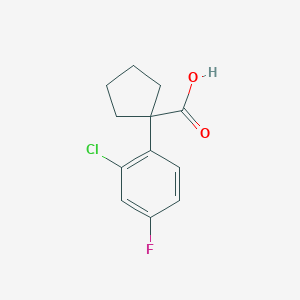

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

Vue d'ensemble

Description

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12ClFO2. It is characterized by a cyclopentanecarboxylic acid moiety attached to a 2-chloro-4-fluorophenyl group.

Méthodes De Préparation

The synthesis of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzene and cyclopentanecarboxylic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may include large-scale batch or continuous flow processes to ensure efficient and cost-effective synthesis.

Analyse Des Réactions Chimiques

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound is primarily recognized for its role in drug development, particularly as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the cyclopentanecarboxylic acid structure could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation was noted as a key mechanism of action .

Agrochemicals

The compound has potential applications in the development of agrochemicals, particularly as a herbicide or pesticide. Its fluorinated phenyl group contributes to increased stability and efficacy in various environmental conditions.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal properties of several cyclopentanecarboxylic acid derivatives, this compound showed promising results against common agricultural weeds. The research highlighted its effectiveness in disrupting photosynthesis in target plants, leading to their controlled elimination without significant harm to surrounding crops .

Materials Science

The unique chemical structure of this compound also positions it as a candidate for advanced materials, particularly in polymer chemistry.

Case Study: Polymer Synthesis

Recent advancements in polymer science have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. A study demonstrated that polymers synthesized with this acid exhibited improved resistance to thermal degradation compared to traditional polymers, making them suitable for high-performance applications .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Effective against cancer cell lines with minimal toxicity |

| Agrochemicals | Herbicide | Disrupts photosynthesis in target weeds |

| Materials Science | Polymer Additive | Enhances thermal stability and mechanical properties |

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylate: This ester derivative differs by having an ester functional group.

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxaldehyde: This aldehyde derivative has an aldehyde group instead of a carboxylic acid group.

Activité Biologique

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid (CAS No. 214263-01-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHClF O

- Molecular Weight : 242.67 g/mol

- IUPAC Name : 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid

- Purity : >95% in commercial preparations .

The compound is believed to exert its biological effects primarily through the inhibition of specific protein interactions involved in tumor growth and progression. It may act as an inhibitor of the Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway, which plays a crucial role in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines, including SJSA-1, demonstrated significant cell growth inhibition with IC values ranging from 0.15 to 0.24 μM for structurally similar compounds .

Table 1: Anticancer Activity Overview

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | SJSA-1 | Not explicitly tested | MDM2 Inhibition |

| Compound 32 | SJSA-1 | 0.22 | MDM2 Inhibition |

| Compound 33 | SJSA-1 | 0.15 | MDM2 Inhibition |

| Compound 38 | SJSA-1 | 0.24 | MDM2 Inhibition |

The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in tumor cells .

Case Studies

One notable study involved evaluating the pharmacodynamic effects of related compounds in xenograft models. The results indicated that compounds with structural similarities to this compound effectively induced apoptosis in tumor tissues through enhanced p53 activation .

Another investigation assessed the compound's role in metabolic regulation by examining its effects on pyruvate transport in mitochondrial preparations. While direct evidence for this compound's impact was not reported, analogs have shown promising results in altering metabolic pathways, suggesting a potential area for future research .

Propriétés

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEURCWSQHENQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352941 | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214263-01-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.